3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
Overview
Description
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine ringsPyrazolo[1,5-a]pyrimidines are known for their significant roles in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine typically involves a regioselective, time-efficient, and one-pot route. This process includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents. The reaction is often carried out under microwave-assisted conditions, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot microwave-assisted synthesis method mentioned above is scalable and can be adapted for industrial applications. This method is distinguished by its operational simplicity, broad substrate scope, and pot-economy, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Electrophilic substitution: The nitro group can participate in electrophilic substitution reactions.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclocondensation: The initial synthesis involves a cyclocondensation reaction.
Common Reagents and Conditions
Electrophilic reagents: Used in the regioselective electrophilic substitution step.
β-enaminones: Used in the initial cyclocondensation reaction.
NH-5-aminopyrazoles: React with β-enaminones to form the pyrazolo[1,5-a]pyrimidine core.
Major Products Formed
The major product formed from these reactions is this compound itself. Further functionalization can lead to derivatives such as 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s structural motif is found in various drugs, including anxiolytic agents and hypnotic drugs. .
Material Science: Due to its significant photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and semiconductor materials.
Organic Synthesis: The compound serves as a versatile scaffold for the synthesis of various functionalized derivatives, enhancing the structural diversity of synthetic libraries.
Mechanism of Action
The mechanism of action of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to therapeutic effects, such as anxiolytic or hypnotic actions .
Comparison with Similar Compounds
Similar Compounds
3-halo-pyrazolo[1,5-a]pyrimidines: These compounds have similar structural motifs but differ in the substituents at the 3-position.
3-alkynyl-pyrazolo[1,5-a]pyrimidines: These derivatives have an alkynyl group at the 3-position, offering different chemical properties and applications.
Uniqueness
The nitro group allows for further functionalization, while the phenyl groups contribute to the compound’s stability and photophysical properties .
Properties
IUPAC Name |
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-17-16(23(24)25)18-20-14(12-7-3-1-4-8-12)11-15(22(18)21-17)13-9-5-2-6-10-13/h1-11H,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWPTPBALQJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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